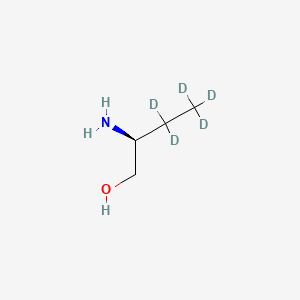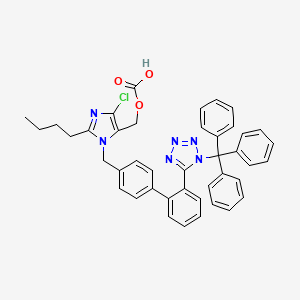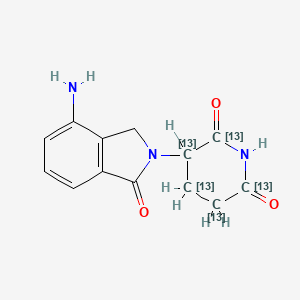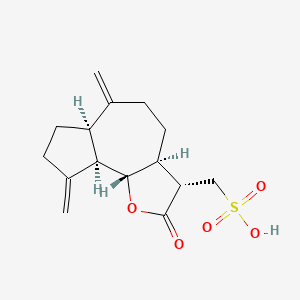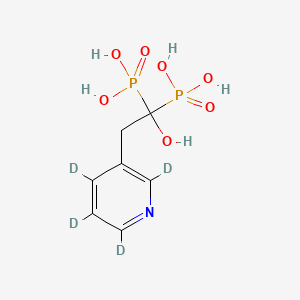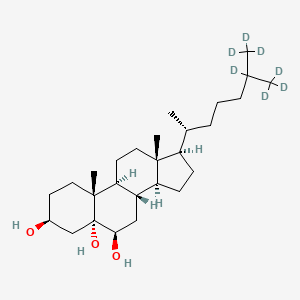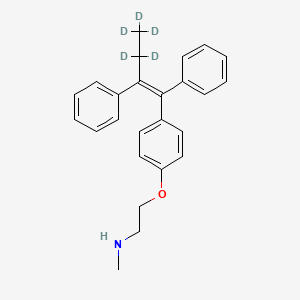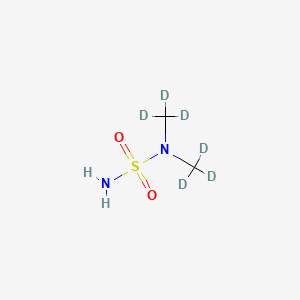
N,N-Dimethylsulfamide-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylsulfamide-d6 is a deuterium-labeled analog of N,N-Dimethylsulfamide. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research as a reference standard and tracer in various analytical and environmental studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylsulfamide-d6 involves the incorporation of deuterium atoms into the N,N-Dimethylsulfamide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the reaction of deuterated dimethylamine with sulfuryl chloride to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure high purity and yield of the final product. The compound is then purified through techniques such as distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethylsulfamide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Dimethylamine.
Substitution: Various substituted sulfamides.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylsulfamide-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Environmental Studies: Used as a tracer to study the fate and transport of pollutants in the environment.
Analytical Chemistry: Employed as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Pharmaceutical Research: Utilized in the development and testing of new drugs, particularly in studying metabolic pathways and drug interactions.
Biological Studies: Used to investigate the biological effects and mechanisms of action of sulfamide compounds
Wirkmechanismus
The mechanism of action of N,N-Dimethylsulfamide-d6 involves its interaction with various molecular targets and pathways. In environmental studies, it acts as a tracer, allowing researchers to track its movement and transformation in different environmental compartments. In pharmaceutical research, it helps in understanding the metabolic pathways and interactions of drugs by providing a stable isotope-labeled reference .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylsulfamide: The non-deuterated analog of N,N-Dimethylsulfamide-d6.
N,N-Dimethylsulfonamide: A related compound with a sulfonamide group instead of a sulfamide group.
N,N-Dimethylsulfamide-d3: Another deuterium-labeled analog with three deuterium atoms instead of six
Uniqueness: this compound is unique due to its complete deuterium labeling, which provides distinct advantages in analytical and environmental studies. The presence of six deuterium atoms enhances its stability and allows for precise tracking and quantification in various research applications .
Eigenschaften
IUPAC Name |
trideuterio-[sulfamoyl(trideuteriomethyl)amino]methane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2O2S/c1-4(2)7(3,5)6/h1-2H3,(H2,3,5,6)/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHAHUAQAJVBIW-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
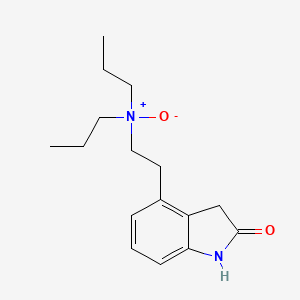
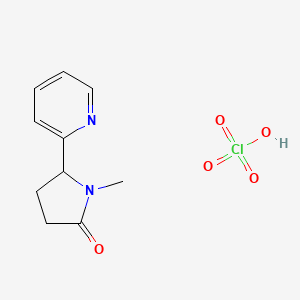
![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)
